molecular formula C17H23NO3 B3163550 tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate CAS No. 884510-87-6

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate

Cat. No.: B3163550
CAS No.: 884510-87-6
M. Wt: 289.4 g/mol
InChI Key: JTHREUKCPRMRTC-CQSZACIVSA-N
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Description

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a benzoyl group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the piperidine derivative: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the tert-butyl group: tert-Butyl chloroformate is reacted with the piperidine derivative to introduce the tert-butyl group.

    Addition of the benzoyl group: Benzoyl chloride is then added to the reaction mixture to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and stability, while the benzoyl group contributes to its binding affinity with target molecules. The piperidine ring plays a crucial role in the compound’s overall structure and function .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate: Unique due to its specific combination of functional groups.

    tert-Butyl (3R)-3-benzoylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    tert-Butyl (3R)-3-benzoylmorpholine-1-carboxylate: Contains a morpholine ring, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of a tert-butyl group, a benzoyl group, and a piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl (3R)-3-benzoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-7-10-14(12-18)15(19)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHREUKCPRMRTC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202058
Record name 1,1-Dimethylethyl (3R)-3-benzoyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884510-87-6
Record name 1,1-Dimethylethyl (3R)-3-benzoyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884510-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-benzoyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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